tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Analysis

Select this specific 1-yl regioisomer of 7-azaspiro[3.5]nonane Boc-amine for your PROTAC linker and FAAH inhibitor programs. Its precise regiochemistry provides a unique exit vector for ternary complex stabilization, while the orthogonal Boc group withstands hydrogenolysis (Cbz removal) yet cleaves under mild acid. Generic substitution risks synthesis failure due to altered pKa and deprotection kinetics. ≥95% purity, available from milligram to gram scale for R&D.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1354950-49-4
Cat. No. B2378387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate
CAS1354950-49-4
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC12CCNCC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-5-13(10)6-8-14-9-7-13/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyMWGPVHPVWMHJMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS 1354950-49-4) – A Specialized Spirocyclic Boc-Protected Amine Building Block for Medicinal Chemistry and Targeted Protein Degradation


tert-Butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate is a heterocyclic spirocyclic compound featuring a 7-azaspiro[3.5]nonane core protected with a tert-butyloxycarbonyl (Boc) group [1]. This compound is a versatile small molecule scaffold primarily utilized as a protected amine intermediate in organic synthesis . Its structure imparts a high degree of three-dimensional rigidity, making it a valuable building block in medicinal chemistry for constructing conformationally constrained analogs and targeted protein degraders (PROTACs) .

Why Substituting tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS 1354950-49-4) with a Generic Analog Risks Synthetic Failure and Wasted Resources


In the context of complex, multi-step organic synthesis, particularly in the generation of spirocyclic drug candidates or PROTAC linkers, generic substitution is a high-risk proposition. The precise regiochemistry of the Boc-protected amine on the spirocyclic core dictates the compound's physicochemical properties, such as its acid dissociation constant (pKa), which in turn governs its reactivity, solubility, and behavior in subsequent coupling or deprotection steps . Furthermore, the specific orthogonal stability of the Boc group relative to other common protecting groups like Cbz is fundamental to the success of orthogonal protection strategies . Attempting to replace this specific compound with a seemingly similar analog (e.g., a different regioisomer or a differently protected amine) can lead to dramatically altered reaction kinetics, unwanted side reactions, and ultimately, the failure of the synthetic route.

Quantitative Differentiation Guide: tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS 1354950-49-4) vs. Key Comparators


Critical pKa Divergence: 1-yl vs. 2-yl Regioisomer Dictates Reactivity and Purification Strategy

The predicted pKa for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS 1354950-49-4) is 12.54±0.20, as reported by ChemicalBook . This value is significantly higher than the pKa of 2.025 predicted for its structural regioisomer, tert-butyl (7-azaspiro[3.5]nonan-2-yl)carbamate (CAS 147611-03-8) . This substantial difference in acid dissociation constant indicates that the 1-yl amine is considerably less basic and will be predominantly protonated under strongly acidic conditions. This property is crucial for planning extraction and purification steps during synthesis, as it dictates the compound's partitioning behavior between aqueous and organic phases at various pH levels.

Medicinal Chemistry Synthetic Chemistry Physicochemical Property Analysis

Orthogonal Protecting Group Strategy: Boc vs. Cbz Enables Sequential Deprotection

The Boc (tert-butyloxycarbonyl) protecting group on this compound exhibits well-established orthogonal stability to catalytic hydrogenolysis, a key differentiator from the Cbz (carboxybenzyl) protecting group. While Cbz is readily cleaved by hydrogenolysis, Boc remains stable . Conversely, Boc is significantly more sensitive to acidolysis than Cbz, allowing for its selective removal under mild acidic conditions where Cbz is unaffected [1]. This dual orthogonal compatibility is not a property of the spirocyclic core itself, but a critical feature of the Boc functional group that enables chemoselective deprotection sequences in complex synthetic routes involving multiple amines.

Peptide Chemistry Protecting Group Strategy Synthetic Methodology

Conformational Rigidity: The 7-Azaspiro[3.5]nonane Core as a Validated Scaffold for Potent Enzyme Inhibition

The 7-azaspiro[3.5]nonane core, which forms the rigid scaffold of this Boc-protected building block, has been validated in the scientific literature as a lead scaffold for the development of potent enzyme inhibitors. In a head-to-head comparison against other spirocyclic cores, the 7-azaspiro[3.5]nonane series was identified as one of two lead series with a fatty acid amide hydrolase (FAAH) k(inact)/K(i) potency value greater than 1500 M⁻¹s⁻¹, clearly distinguishing itself from other evaluated spirocyclic cores on the basis of its superior potency for FAAH [1]. While this specific compound is a protected precursor, it provides access to the exact three-dimensional geometry and conformational constraint that underpin this validated biological activity, which cannot be achieved with a flexible or less conformationally restricted analog.

Medicinal Chemistry Enzyme Inhibition Conformational Analysis

Validated Research and Industrial Application Scenarios for tert-butyl N-{7-azaspiro[3.5]nonan-1-yl}carbamate (CAS 1354950-49-4)


Synthesis of PROTAC Linkers with Defined Geometry

The rigid spirocyclic framework of this compound makes it an ideal candidate for synthesizing conformationally constrained linkers in PROTAC (PROteolysis TArgeting Chimera) development. The ability to control the orientation and distance between the target protein ligand and the E3 ligase ligand is critical for forming a stable ternary complex. The specific regiochemistry (1-yl substitution) provides a unique exit vector that can be exploited to fine-tune the linker's geometry, a parameter not achievable with the 2-yl regioisomer. This application is supported by the use of related 7-azaspiro[3.5]nonane-based linkers in the synthesis of advanced PROTAC molecules like RP03707 [1].

Construction of Conformationally Restricted FAAH Inhibitor Analogs

Researchers developing novel FAAH inhibitors for potential treatment of pain, inflammation, and mood disorders can use this Boc-protected amine as a direct precursor to the validated 7-azaspiro[3.5]nonane core. The Boc group allows for facile, acid-mediated deprotection to reveal the free amine, which is the primary point of attachment for further functionalization (e.g., urea formation) to generate potent inhibitors [2]. The proven potency (k(inact)/K(i) > 1500 M⁻¹s⁻¹) of the core scaffold de-risks the synthetic investment by providing a solid foundation for SAR exploration.

Implementing Orthogonal Deprotection Strategies in Multi-Amine Syntheses

In the synthesis of complex molecules containing multiple amine functionalities, the orthogonal stability profile of the Boc group is paramount. This compound is the reagent of choice when a synthetic sequence requires an amine to remain protected during a hydrogenolysis step used to remove a Cbz or benzyl ester group, and subsequently be liberated under mild acidic conditions at a later stage . This precise control over deprotection events is a cornerstone of efficient, high-yielding synthesis of pharmaceuticals and advanced intermediates.

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